molecular formula C13H9F2NO3 B049860 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid CAS No. 93107-30-3

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Cat. No. B049860
CAS RN: 93107-30-3
M. Wt: 265.21 g/mol
InChI Key: KNEXGVPHPGXAGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinolone derivatives involves multiple steps, including acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization processes. For instance, Liu Zhe reported the preparation of a closely related compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, with an overall yield of 48% starting from 3-methoxyl-2,4,5-trifluorobenzoic acid (Liu Zhe, 2001).

Molecular Structure Analysis

Molecular structure analyses, including infrared spectra and Fourier-transform ion cyclotron resonance spectrometry (FT-ICR-MS), provide insights into the characteristic fragment ions and the structural confirmation of quinolone derivatives. Zhiwei Lin conducted a study focusing on a similar quinolone derivative, highlighting the utility of these techniques in understanding the molecular structure (Lin, 2014).

Chemical Reactions and Properties

Quinolone derivatives undergo various chemical reactions, including displacement reactions with amine nucleophiles, which occur regioselectively at specific positions depending on the substrate and solvent. Shibamori et al. demonstrated this regioselectivity in the synthesis of quinolone derivatives, allowing for the introduction of different nucleophiles at desired positions (Shibamori et al., 1990).

Physical Properties Analysis

The study of physical properties such as melting and dissociation characteristics is essential for understanding the behavior of quinolone derivatives in various conditions. Yin Qiuxiang investigated these properties for a related compound, providing valuable data for the crystallization and purification processes in the industrial manufacture of quinolone antibiotics (Yin Qiuxiang, 2002).

Chemical Properties Analysis

The chemical properties of quinolone derivatives, including their reactivity and interaction with other molecules, are crucial for their potential applications. Photochemistry studies, for example, reveal how these compounds behave under irradiation, which is pertinent for their stability and efficacy. M. Mella, E. Fasani, and A. Albini explored the photochemical behavior of ciprofloxacin, a well-known quinolone derivative, in aqueous solutions, providing insights into its photostability and reaction mechanisms (Mella, Fasani, & Albini, 2001).

Scientific Research Applications

  • Synthesis and Antibacterial Activity :

    • Novel fluoroquinolones with potent in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis, including multi-drug resistant strains (Senthilkumar et al., 2009).
    • Various 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives showing significant antibacterial activity, including against gram-positive and gram-negative bacteria (Miyamoto et al., 1990).
  • Pharmacokinetics and Stability :

    • Pharmacokinetic properties in animals of a specific derivative, AT-4140, characterized by good tissue penetration and a long half-life in plasma and tissues (Nakamura et al., 1990).
    • Photochemical stability and reactions of a related compound, ciprofloxacin, in various conditions, highlighting the importance of understanding the photostability of these compounds (Mella et al., 2001).
  • Analytical Methods :

    • Development of an RP-HPLC method for determining concentrations of a related compound, demonstrating the importance of analytical techniques in quality control of these substances (Fu Yan-wen, 2008).
  • Synthetic Routes and Chemical Properties :

    • Exploration of different synthetic routes and the preparation of various derivatives, which is crucial for the development of new pharmaceutical compounds (Egawa et al., 1987).
    • Investigation of melting and dissociation properties of related compounds, important for understanding their physical and chemical behavior in pharmaceutical formulations (Yin Qiuxiang, 2002).

Safety And Hazards

This compound is suspected of damaging fertility or the unborn child and is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c14-9-3-7-11(4-10(9)15)16(6-1-2-6)5-8(12(7)17)13(18)19/h3-6H,1-2H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEXGVPHPGXAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869113
Record name 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

CAS RN

93107-30-3
Record name 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

A suspension of 7.85 g of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester in 220 ml of 2N sulfuric acid was heated at 100° C. overnight, then cooled in an ice bath. The solid was collected, washed with water and dried, giving 6.81 g of the desired compound, mp 292°-293° C.
Quantity
220 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1500 g of ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, 128.4 g of water, and 4500 g of acetic acid were introduced and 53 g of sulfuric acid were added. The mixture was heated at reflux for 4 hours. 2020 ml of distillate were then distilled off until a bottom temperature of 109° C. was reached. The suspension was then cooled to 80° C. and 2204 g of 4% strength by weight sodium acetate solution were added dropwise. The pH was then in the range 3 to 4. The mixture was then cooled to 20° C. and the solid was filtered off with suction. The solid was washed with 2000 ml of water and dried in vacuo at 50° C. 1329 g of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid were isolated, which corresponds to a yield of 98%.
Quantity
1500 g
Type
reactant
Reaction Step One
Name
Quantity
128.4 g
Type
reactant
Reaction Step One
Quantity
4500 g
Type
solvent
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 2
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 3
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 4
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 5
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Citations

For This Compound
4
Citations
O Langer, M Mitterhauser, M Brunner… - Nuclear medicine and …, 2003 - Elsevier
Ciprofloxacin (1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-quinoline-3-carboxylic acid), a widely-prescribed antibiotic, was labeled with fluorine-18 with the aim to …
Number of citations: 40 www.sciencedirect.com
O Langer, M Mitterhauser, W Wadsak… - Journal of Labelled …, 2003 - Wiley Online Library
Fluoroquinolones are an important class of antibiotic agents with a broad spectrum of antibacterial activity. Labelling of fluoroquinolones with fluorine‐18 is of interest for the …
C Xia, Y Yang, Z Wei, W Yu, H Liao, C Shen, P Zhang - Catalysis Letters, 2015 - Springer
An efficient and step-economical ligand-free palladium-catalyzed decarboxylative functionalization of quinolinone-3-carboxylic acids has been well developed. Note that the reaction …
Number of citations: 8 link.springer.com
吉田敏彦, 山本陽一, 八木典幸, 安田信吾… - YAKUGAKU …, 1990 - jstage.jst.go.jp
7-(2-Aminoethoxy)-, 7-(2-aminoethylthio)-, and 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-1, 4-dihydro-4-oxoquinoline-3-carboxylic acids and their derivatives (11a-f, h, j, k, 12a-f, …
Number of citations: 2 www.jstage.jst.go.jp

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